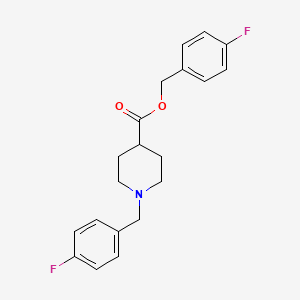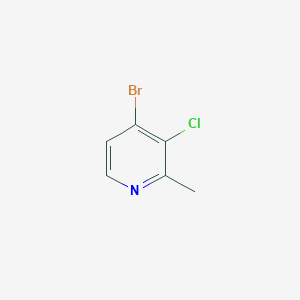
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with methyl groups and a trifluoromethyl phenyl group attached to an oxalamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common approach is the reaction of 2,5-dimethylfuran-3-carbaldehyde with 4-(trifluoromethyl)aniline under acidic conditions to form the oxalamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dione.
Reduction: Reduction of the oxalamide group can lead to the formation of amides or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amides or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown potential biological activity, including antimicrobial and anticancer properties. The compound's interaction with biological targets is an area of ongoing investigation.
Medicine: Due to its biological activity, there is interest in developing pharmaceutical applications. Studies are exploring its use as a therapeutic agent for various diseases.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.
作用机制
The mechanism by which N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance binding affinity to biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but research suggests involvement in cellular signaling and enzyme inhibition.
相似化合物的比较
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness: N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
属性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-9-7-11(10(2)24-9)8-20-14(22)15(23)21-13-5-3-12(4-6-13)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHPZWSMPENAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)

![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)

![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2961944.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)
![N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2961948.png)
![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)
![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)
